molecular formula C17H16N2O2 B5836696 3-(4-methoxybenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(4-methoxybenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5836696
M. Wt: 280.32 g/mol
InChI Key: UBRGOMYUCKTEAV-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOB-5-MeO-ODZ and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MOB-5-MeO-ODZ is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MOB-5-MeO-ODZ has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MOB-5-MeO-ODZ has been shown to exhibit anti-inflammatory and anti-amyloidogenic effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the expression of COX-2. MOB-5-MeO-ODZ has also been shown to inhibit the aggregation of amyloid-beta peptides and reduce their toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of MOB-5-MeO-ODZ is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. MOB-5-MeO-ODZ also exhibits potent anti-inflammatory and anti-amyloidogenic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and Alzheimer's disease. However, the limitations of MOB-5-MeO-ODZ include its poor solubility in water and its potential toxicity at high doses.

Future Directions

Future research on MOB-5-MeO-ODZ could focus on the development of new derivatives with improved solubility and reduced toxicity. Studies could also investigate the potential of MOB-5-MeO-ODZ as a drug candidate for the treatment of other diseases, such as cancer and cardiovascular diseases. In addition, further studies could explore the use of MOB-5-MeO-ODZ as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of MOB-5-MeO-ODZ has been achieved using different methods, including the reaction of 4-methoxybenzyl chloride with 2-methylphenylhydrazine to form 3-(4-methoxybenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole-2-thione. This intermediate product is then oxidized using hydrogen peroxide to obtain the desired compound. Other methods include the reaction of 4-methoxybenzaldehyde with 2-methylphenylhydrazine followed by oxidation using potassium permanganate.

Scientific Research Applications

MOB-5-MeO-ODZ has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MOB-5-MeO-ODZ has shown promising results as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In material science, MOB-5-MeO-ODZ has been used as a building block for the synthesis of various polymers and as a dopant in organic light-emitting diodes. In organic electronics, MOB-5-MeO-ODZ has been studied as a hole transport material in organic solar cells.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-5-3-4-6-15(12)17-18-16(19-21-17)11-13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRGOMYUCKTEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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